Product packaging for Ethyl 4-(3-methoxyphenyl)-4-oxobutyrate(Cat. No.:CAS No. 147373-96-4)

Ethyl 4-(3-methoxyphenyl)-4-oxobutyrate

Cat. No.: B124226
CAS No.: 147373-96-4
M. Wt: 236.26 g/mol
InChI Key: DVJMVEWPRBDHPK-UHFFFAOYSA-N
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Description

Ethyl 4-(3-methoxyphenyl)-4-oxobutyrate, also known as this compound, is a useful research compound. Its molecular formula is C13H16O4 and its molecular weight is 236.26 g/mol. The purity is usually 95%.
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Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H16O4 B124226 Ethyl 4-(3-methoxyphenyl)-4-oxobutyrate CAS No. 147373-96-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl 4-(3-methoxyphenyl)-4-oxobutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16O4/c1-3-17-13(15)8-7-12(14)10-5-4-6-11(9-10)16-2/h4-6,9H,3,7-8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVJMVEWPRBDHPK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCC(=O)C1=CC(=CC=C1)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90645565
Record name Ethyl 4-(3-methoxyphenyl)-4-oxobutanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90645565
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

236.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

147373-96-4
Record name Ethyl 4-(3-methoxyphenyl)-4-oxobutanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90645565
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Classification and Structural Features of Ethyl 4 3 Methoxyphenyl 4 Oxobutyrate in the Context of Beta Keto Esters

Ethyl 4-(3-methoxyphenyl)-4-oxobutyrate is classified as a beta-keto ester. This classification is central to understanding its chemical behavior. The structure features a ketone group on the beta-carbon relative to the ester's carbonyl group. This 1,3-dicarbonyl arrangement imparts unique reactivity to the molecule.

The primary structural components of this compound are:

An ethyl ester functional group (-COOCH₂CH₃).

A four-carbon butyrate chain.

A keto group (=O) at the C-4 position, making it a γ-keto ester, though it is often discussed in the context of β-keto ester synthesis and reactivity due to the synthetic routes.

A 3-methoxyphenyl (B12655295) group , an aromatic ring with a methoxy (B1213986) group (-OCH₃) at the meta position.

The presence of the methoxy group on the phenyl ring influences the electronic properties of the aromatic system, which in turn can affect the reactivity of the adjacent carbonyl group. The interplay between the ester, the ketone, and the substituted aryl group makes this compound a valuable and adaptable component in synthetic chemistry.

Table 1: Physicochemical Properties of this compound

Property Value
CAS Number 147373-96-4
Molecular Formula C₁₃H₁₆O₄
Molecular Weight 236.26 g/mol
IUPAC Name ethyl 4-(3-methoxyphenyl)-4-oxobutanoate
Synonyms This compound

Historical Development and Evolution of Synthetic Approaches to Analogous Aryl Substituted Butyrates

The synthesis of aryl-substituted keto esters is rooted in foundational reactions of organic chemistry, with methodologies evolving over more than a century to offer greater efficiency, selectivity, and functional group tolerance.

A cornerstone in the synthesis of aryl ketones is the Friedel-Crafts acylation , first reported by Charles Friedel and James Mason Crafts in 1877. sigmaaldrich.comnih.gov This reaction initially involved the acylation of an aromatic ring with an acyl chloride or anhydride (B1165640) using a strong Lewis acid catalyst, such as aluminum chloride. sigmaaldrich.comnih.gov For compounds like Ethyl 4-(3-methoxyphenyl)-4-oxobutyrate, a Friedel-Crafts approach could involve the reaction of methoxybenzene (anisole) with a derivative of succinic acid, such as ethyl 4-chloro-4-oxobutyrate. google.com Historically, these reactions often required harsh conditions and could be limited by substrate sensitivity and regioselectivity issues.

Over time, "greener" and more efficient methodologies have been developed. These include the use of solid acid catalysts and alternative acylating agents to minimize waste and avoid the use of halogenated compounds. acs.org

Another classical approach to forming the core structure of beta-keto esters is the Claisen condensation . This reaction involves the condensation of two ester molecules in the presence of a strong base to form a β-keto ester. While direct synthesis of the title compound via a simple Claisen condensation is not straightforward, variations and related acylation reactions of ester enolates have become a staple in organic synthesis.

More recent advancements in the 20th and 21st centuries have introduced transition metal-catalyzed cross-coupling reactions. Palladium-catalyzed reactions, for example, have significantly expanded the toolbox for creating C-C bonds under milder conditions. nih.gov These methods allow for the coupling of aryl boronic acids with acyl chlorides or other electrophiles, offering a highly versatile and functional-group-tolerant route to aryl ketones. organic-chemistry.org

The evolution of these synthetic strategies from the foundational Friedel-Crafts reaction to modern catalytic methods reflects the broader trends in organic chemistry toward greater precision, efficiency, and sustainability.

Role of Ethyl 4 3 Methoxyphenyl 4 Oxobutyrate As a Versatile Intermediate in Advanced Organic Synthesis

Established Synthetic Routes and Reaction Optimizations

Traditional methods for the synthesis of this compound have been well-documented and optimized over the years. These routes typically involve classical organic reactions that are reliable and scalable.

Esterification of 4-(3-methoxyphenyl)-4-oxobutyric Acid Derivatives

One of the most direct and fundamental methods for the synthesis of this compound is the esterification of its corresponding carboxylic acid, 4-(3-methoxyphenyl)-4-oxobutyric acid. The Fischer esterification is a classic example of this approach, where the carboxylic acid is reacted with an excess of ethanol (B145695) in the presence of a strong acid catalyst, such as concentrated sulfuric acid or p-toluenesulfonic acid. operachem.comchemguide.co.uk The reaction is typically heated to reflux to drive the equilibrium towards the formation of the ester. chemguide.co.uk The removal of water, a byproduct of the reaction, using a Dean-Stark apparatus can further increase the yield. operachem.com

Key parameters for optimizing this reaction include the choice of catalyst, reaction temperature, and the effective removal of water. While effective, this method's success is contingent on the availability of the precursor carboxylic acid.

ParameterConditionPurpose
Reactants4-(3-methoxyphenyl)-4-oxobutyric acid, EthanolFormation of the ethyl ester
CatalystConcentrated H₂SO₄ or p-TsOHTo protonate the carbonyl oxygen of the carboxylic acid, making it more electrophilic
TemperatureRefluxTo increase the reaction rate
Water RemovalDean-Stark trapTo shift the equilibrium towards the product side

Acylation Reactions Involving 3-Methoxyaryl Moieties

Acylation reactions, particularly the Friedel-Crafts acylation, represent a powerful tool for the formation of the aryl ketone moiety present in this compound. google.com A common strategy involves the reaction of a 3-methoxyaryl compound, such as anisole (B1667542) (methoxybenzene), with a succinic acid derivative. For instance, the reaction of anisole with succinic anhydride (B1165640) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃) can yield 4-(3-methoxyphenyl)-4-oxobutyric acid. google.com This acid can then be subjected to esterification as described previously.

Alternatively, direct acylation can be achieved using ethyl 4-chloro-4-oxobutyrate (ethyl succinyl chloride) as the acylating agent. sigmaaldrich.com This approach allows for the direct introduction of the ethyl ester functionality. The reaction is typically carried out in a non-polar solvent to prevent side reactions. Optimization of this route often focuses on the choice of Lewis acid, solvent, and reaction temperature to control regioselectivity and maximize yield.

Acylating AgentLewis Acid CatalystKey Feature
Succinic anhydrideAlCl₃, FeCl₃Forms the precursor carboxylic acid, requiring a subsequent esterification step.
Ethyl 4-chloro-4-oxobutyrateAlCl₃Allows for the direct formation of the target ester in a single acylation step.

Alkylation Approaches Utilizing Beta-Keto Ester Precursors

Alkylation of β-keto esters is a versatile method for carbon-carbon bond formation. sciencemadness.orgyoutube.com In this approach, a β-keto ester, such as ethyl acetoacetate, can be deprotonated with a suitable base to form a nucleophilic enolate. sciencemadness.org This enolate can then react with an appropriate electrophile, such as a 3-methoxybenzyl halide, to introduce the desired aryl moiety.

The choice of base is critical in this reaction, with common options including sodium ethoxide or potassium carbonate under phase-transfer catalysis conditions. sciencemadness.org The reaction conditions, including solvent and temperature, must be carefully controlled to prevent side reactions such as O-alkylation or dialkylation. sciencemadness.org This methodology offers a high degree of flexibility in the synthesis of various substituted β-keto esters.

Development of Novel Synthetic Pathways

In recent years, there has been a growing interest in the development of more efficient and environmentally friendly synthetic methods. This has led to the exploration of one-pot reactions, multicomponent reactions, and advanced catalytic systems for the synthesis of this compound and related compounds.

Catalyst-Mediated Transformations for Enhanced Selectivity and Yield

The use of advanced catalysts can significantly improve the selectivity and yield of reactions leading to this compound. In acylation reactions, for example, the use of solid acid catalysts or milder Lewis acids can reduce the formation of byproducts and simplify purification.

For alkylation reactions of β-keto esters, phase-transfer catalysis has emerged as a powerful technique. rsc.org Chiral phase-transfer catalysts can even be employed to achieve asymmetric alkylation, leading to enantiomerically enriched products. rsc.orgd-nb.info Furthermore, metal-catalyzed cross-coupling reactions, although not a direct route to the target molecule, can be used to functionalize precursors, thereby expanding the synthetic utility of this compound. The development of novel catalytic systems remains an active area of research, with the potential to provide even more efficient and selective synthetic routes. researchgate.net

Catalysis TypeApplicationAdvantages
Solid Acid CatalysisFriedel-Crafts AcylationEase of separation, reusability, reduced environmental impact.
Phase-Transfer CatalysisAlkylation of β-keto estersMilder reaction conditions, improved yields, potential for asymmetric synthesis. rsc.org
Metal Catalysis (e.g., Pd, Cu)Cross-coupling reactions of precursorsHigh efficiency, functional group tolerance, formation of complex molecules. d-nb.info

Sustainable and Scalable Synthetic Protocols

The development of sustainable and scalable synthetic protocols for this compound is crucial for minimizing the environmental impact of its production while ensuring economic feasibility for industrial applications. The focus lies on enhancing reaction efficiency, reducing waste, and utilizing safer chemicals and processes.

Green Chemistry Principles in this compound Production

The application of green chemistry principles to the synthesis of this compound aims to create a more sustainable manufacturing process. These principles guide the development of synthetic routes that are safer, more efficient, and less polluting. mdpi.com

Key green chemistry principles relevant to the production of this compound include:

Waste Prevention: Designing synthetic pathways that minimize the generation of waste products. This can be achieved through high-yield reactions and the use of catalytic processes.

Atom Economy: Maximizing the incorporation of all materials used in the process into the final product. Reactions with high atom economy are inherently more efficient and generate less waste.

Use of Safer Solvents and Auxiliaries: Employing solvents that are non-toxic, biodegradable, and derived from renewable resources where possible. The ideal "green" solvent is often considered to be water. scienceopen.comubc.ca Research into bio-based solvents and solvent-free reaction conditions is also a key area of focus. scribd.comresearchgate.net

Design for Energy Efficiency: Utilizing reaction conditions that require minimal energy input, such as ambient temperature and pressure. Methodologies like microwave-assisted synthesis can significantly reduce energy consumption compared to conventional heating methods.

Use of Catalysis: Employing catalytic reagents in small amounts rather than stoichiometric reagents to minimize waste. Catalysts can be recycled and reused, further enhancing the sustainability of the process. For reactions like the Friedel-Crafts acylation, which can be a key step in the synthesis of aryl ketones, the use of reusable solid acid catalysts such as zeolites is a greener alternative to traditional Lewis acids. researchgate.netrsc.orgresearchgate.netnih.gov

The implementation of these principles can be quantitatively assessed using various green chemistry metrics, such as Atom Economy, E-Factor (Environmental Factor), and Process Mass Intensity (PMI). mdpi.comsemanticscholar.orgnih.govwhiterose.ac.ukresearchgate.net These metrics provide a framework for evaluating the "greenness" of a synthetic process and identifying areas for improvement.

Table 1: Application of Green Chemistry Principles to Synthesis

Green Chemistry PrincipleApplication in this compound SynthesisPotential Benefits
Waste Prevention High-yield catalytic Friedel-Crafts acylation.Reduced by-product formation and disposal costs.
Atom Economy Designing reaction pathways with minimal protecting groups.Increased efficiency and reduced raw material consumption.
Safer Solvents Use of bio-derived solvents like ethanol or solvent-free conditions.Reduced environmental impact and improved worker safety. scribd.comresearchgate.net
Energy Efficiency Microwave-assisted or flow chemistry protocols. atomfair.comShorter reaction times and lower energy consumption. atomfair.com
Catalysis Heterogeneous catalysts for easy separation and reuse. researchgate.netrsc.orgresearchgate.netnih.govReduced catalyst waste and operational costs. researchgate.netrsc.orgresearchgate.netnih.gov

Microwave-Assisted and Flow Chemistry Applications for Efficient Synthesis

Modern synthetic techniques like microwave-assisted synthesis and flow chemistry offer significant advantages for the efficient and scalable production of this compound. atomfair.commanufacturingchemist.comanalis.com These technologies enable precise control over reaction parameters, leading to faster reactions, higher yields, and improved product purity. nih.gov

Microwave-Assisted Synthesis:

Microwave irradiation has emerged as a powerful tool for accelerating organic reactions. ajrconline.org By directly heating the reaction mixture, microwaves can significantly reduce reaction times from hours to minutes. This rapid heating can also lead to increased product yields and cleaner reaction profiles by minimizing the formation of side products. sciforum.netconicet.gov.ar The synthesis of β-keto esters, a class of compounds to which this compound belongs, has been shown to be amenable to microwave-assisted methods. researchgate.netarabjchem.org

The scalability of microwave-assisted synthesis has been a subject of investigation, with the development of both batch and continuous-flow microwave reactors for larger-scale production. nih.govbeilstein-journals.orgpharmasalmanac.combeilstein-journals.orgpitt.edu These systems are designed to overcome the limited penetration depth of microwaves, allowing for uniform heating of larger reaction volumes. manufacturingchemist.com

Flow Chemistry:

Flow chemistry, or continuous-flow synthesis, involves performing chemical reactions in a continuously flowing stream within a network of tubes or microreactors. nih.govacs.orguni-muenchen.de This approach offers superior control over reaction parameters such as temperature, pressure, and reaction time, leading to highly reproducible and scalable processes. researchgate.netrsc.orgrsc.org

The key advantages of flow chemistry for the synthesis of pharmaceutical intermediates like this compound include:

Enhanced Safety: The small reaction volumes within the reactor minimize the risks associated with handling hazardous reagents and exothermic reactions.

Improved Efficiency: Precise control over reaction conditions often leads to higher yields and selectivities compared to batch processes. pharmasalmanac.com

Scalability: Scaling up production in a flow system is typically achieved by running the system for a longer duration or by using multiple reactors in parallel, rather than increasing the reactor size, which can be challenging.

The combination of microwave heating with flow chemistry systems further enhances the efficiency and scalability of organic synthesis, providing a powerful platform for the rapid and on-demand production of valuable chemical compounds. atomfair.comnih.gov

Table 2: Comparison of Synthetic Methodologies

MethodologyKey AdvantagesRelevance to this compound Synthesis
Microwave-Assisted Synthesis Rapid reaction times, increased yields, cleaner reactions. ajrconline.orgsciforum.netconicet.gov.arPotentially accelerates the key bond-forming steps, such as Friedel-Crafts acylation. researchgate.netarabjchem.org
Flow Chemistry Enhanced safety, improved efficiency, and scalability. pharmasalmanac.comnih.govacs.orguni-muenchen.deEnables safe and controlled production, with straightforward scale-up for industrial demand. researchgate.netrsc.orgrsc.org

Detailed Mechanistic Studies of Primary Reactions

This compound is a bifunctional molecule containing both a ketone and an ester group. This structure allows for a variety of chemical transformations, the mechanisms of which are of significant interest in organic synthesis.

The ketone carbonyl group in this compound is a primary site for nucleophilic attack. The carbonyl carbon is electrophilic due to the polarization of the carbon-oxygen double bond, making it susceptible to reaction with a wide range of nucleophiles. masterorganicchemistry.com This reaction, known as nucleophilic addition, is a fundamental process in carbonyl chemistry. masterorganicchemistry.comlibretexts.org

The general mechanism involves the attack of a nucleophile on the carbonyl carbon, which leads to the breaking of the C-O pi bond and the formation of a tetrahedral alkoxide intermediate. libretexts.org In this process, the hybridization of the carbonyl carbon changes from sp² (trigonal planar) to sp³ (tetrahedral). masterorganicchemistry.comlibretexts.org The resulting negatively charged oxygen can then be protonated, typically by adding a mild acid in a subsequent step, to yield an alcohol. libretexts.orgyoutube.com

The reactivity of the carbonyl carbon is influenced by substituent groups. masterorganicchemistry.com In this compound, the electron-donating nature of the methoxy (B1213986) group on the phenyl ring can slightly reduce the electrophilicity of the ketone carbonyl compared to an unsubstituted phenyl ketone.

Reactions with strong nucleophiles, such as Grignard reagents or hydride ions, are generally irreversible. masterorganicchemistry.com In contrast, additions of weaker, less basic nucleophiles can be reversible. masterorganicchemistry.com

The ester functional group in this compound can be cleaved through hydrolysis to yield a carboxylic acid and an alcohol. This process can be catalyzed by either acid or base, with each pathway proceeding through a distinct mechanism. chemguide.co.uk

Acid-Catalyzed Hydrolysis: Under acidic conditions, the reaction is reversible and typically requires heating with an excess of water to drive the equilibrium towards the products. chemguide.co.uklibretexts.org The mechanism begins with the protonation of the carbonyl oxygen of the ester by an acid catalyst (like H₃O⁺), which activates the carbonyl group towards nucleophilic attack. libretexts.org A water molecule then acts as the nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. libretexts.org Subsequent proton transfers and the elimination of ethanol lead to the formation of 4-(3-methoxyphenyl)-4-oxobutanoic acid and regeneration of the acid catalyst. libretexts.org

Base-Promoted Hydrolysis (Saponification): Hydrolysis using a base, such as sodium hydroxide (B78521) (NaOH), is an irreversible process. chemguide.co.uk This method is often preferred because the reaction goes to completion. chemguide.co.uk The mechanism involves the direct nucleophilic attack of a hydroxide ion on the ester carbonyl carbon. This forms a tetrahedral intermediate, which then collapses to expel the ethoxide (⁻OCH₂CH₃) leaving group. The ethoxide is a strong base and immediately deprotonates the newly formed carboxylic acid, creating a carboxylate salt and ethanol. youtube.com An acidic workup is required in a final step to protonate the carboxylate and isolate the carboxylic acid.

Reduction: The carbonyl groups of this compound can be selectively reduced. The ketone is more reactive than the ester towards hydride-based reducing agents. Mild reducing agents like sodium borohydride (NaBH₄) will selectively reduce the ketone to a secondary alcohol, leaving the ester group intact. The mechanism involves the transfer of a hydride ion (H⁻) from the borohydride complex to the electrophilic ketone carbon, forming a tetrahedral alkoxide intermediate which is subsequently protonated during workup. youtube.com

Stronger reducing agents, such as lithium aluminum hydride (LiAlH₄), will reduce both the ketone and the ester. The ester is reduced to a primary alcohol.

Oxidation: Oxidation of this compound can be achieved using strong oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃). Such reactions would likely lead to cleavage of the molecule and formation of various carboxylic acid products.

Exploration of Carbonyl Reactivity and Tautomeric Forms

Tautomers are constitutional isomers that readily interconvert. youtube.com this compound, which possesses protons on the carbon atom alpha to the ketone carbonyl group, can exist in equilibrium with its enol tautomer. masterorganicchemistry.comlibretexts.org

The keto form contains the C=O double bond, while the enol form contains a C=C double bond and a hydroxyl (-OH) group. libretexts.org For most simple ketones, the equilibrium heavily favors the more stable keto form, often by a significant margin. libretexts.org The greater strength of the C=O double bond compared to the C=C double bond is a major contributing factor to the stability of the keto tautomer. libretexts.org

The interconversion between the keto and enol forms can be catalyzed by either acid or base. masterorganicchemistry.comyoutube.com

Acid catalysis: Involves protonation of the carbonyl oxygen, followed by deprotonation of the α-carbon by a base (e.g., water). libretexts.org

Base catalysis: Involves deprotonation of the α-carbon to form an enolate ion, which is then protonated on the oxygen atom. youtube.com

Although the enol form is present in a small concentration, it is highly reactive. The enol is nucleophilic at the α-carbon and can react with various electrophiles. masterorganicchemistry.com This reactivity is crucial for reactions such as alpha-halogenation and aldol condensations.

While keto-hydrazo tautomerism is also a known phenomenon, it occurs in compounds containing a hydrazone moiety (C=N-NH-). researchgate.net This would only be relevant for derivatives of this compound, for instance, after a reaction with a hydrazine (B178648) derivative.

The stereochemical outcome of reactions at the ketone carbonyl is a direct consequence of its geometry. The carbonyl carbon is sp²-hybridized and has a trigonal planar geometry. libretexts.org This planarity means that a nucleophile can attack from either the top face or the bottom face of the molecule with equal probability.

When a nucleophilic addition reaction, such as reduction with NaBH₄, creates a new chiral center at the carbonyl carbon, the product will be a racemic mixture of two enantiomers. libretexts.org This is because attack from either face is equally likely, leading to a 50:50 mixture of the (R) and (S) configurations at the newly formed stereocenter.

If the starting material already contained a chiral center, the addition of a nucleophile to the carbonyl would create a second chiral center, resulting in a pair of diastereomers. In such cases, the two faces of the carbonyl are no longer equivalent (they are diastereotopic), and the nucleophile may preferentially attack from one side due to steric hindrance or electronic effects from the existing chiral center. This would lead to an unequal mixture of diastereomers. However, as this compound is an achiral molecule, reactions at its ketone carbonyl will not produce diastereomers unless a chiral reagent is used.

Reaction Kinetics and Thermodynamic Considerations

The study of reaction kinetics and thermodynamics is crucial for understanding the mechanistic pathways of chemical transformations involving this compound. Kinetic analyses provide insights into the rates at which reactions proceed and the factors influencing these rates, while thermodynamic studies reveal the extent to which a reaction will proceed towards products upon reaching equilibrium. solubilityofthings.comyoutube.com

Rate Law Determination for Key Transformations

The rate law for a chemical reaction is an equation that links the reaction rate with the concentrations of reactants and constant parameters. libretexts.org It is determined experimentally and provides a mathematical description of how reactant concentrations affect the speed of a reaction. libretexts.orgchemistrytalk.org For a compound like this compound, which possesses a ketone, an ester, and a substituted aromatic ring, key transformations could include the reduction of the ketone, hydrolysis of the ester, or electrophilic aromatic substitution reactions like Friedel-Crafts acylation. alexandonian.comorganic-chemistry.orgchemguide.co.uk

The determination of the rate law for such transformations typically involves the method of initial rates. fiveable.melibretexts.org This method measures the initial reaction rate while systematically varying the initial concentration of one reactant and keeping others constant. fiveable.me By observing how the rate changes in response to concentration changes, the order of the reaction with respect to each reactant can be determined. chemistrytalk.org

Consider the hypothetical reduction of the ketone in this compound (represented as EMO) using a reducing agent such as sodium borohydride (NaBH₄).

Reaction: EMO + NaBH₄ → Ethyl 4-hydroxy-4-(3-methoxyphenyl)butanoate

The general form of the rate law would be: Rate = k[EMO]ˣ[NaBH₄]ʸ

Where 'k' is the rate constant, and 'x' and 'y' are the reaction orders with respect to each reactant that must be determined experimentally. libretexts.org

To illustrate the process, the following table presents hypothetical data for determining the rate law of this reduction.

ExperimentInitial [EMO] (M)Initial [NaBH₄] (M)Initial Rate (M/s)
10.100.101.5 x 10⁻⁵
20.200.103.0 x 10⁻⁵
30.100.206.0 x 10⁻⁵

Analysis of Hypothetical Data:

Comparing Experiments 1 and 2: The concentration of EMO is doubled while [NaBH₄] is held constant. The initial rate also doubles (3.0 x 10⁻⁵ / 1.5 x 10⁻⁵ = 2). This indicates that the reaction is first order with respect to EMO (x=1).

Comparing Experiments 1 and 3: The concentration of NaBH₄ is doubled while [EMO] is held constant. The initial rate quadruples (6.0 x 10⁻⁵ / 1.5 x 10⁻⁵ = 4). This suggests the reaction is second order with respect to NaBH₄ (y=2).

Based on this analysis, the hypothetical rate law is: Rate = k[EMO]¹[NaBH₄]²

The rate constant 'k' can be calculated using data from any experiment. Using Experiment 1: 1.5 x 10⁻⁵ M/s = k(0.10 M)¹(0.10 M)² k = 1.5 x 10⁻² L²mol⁻²s⁻¹

Another method for determining reaction order is the integrated rate law, which relates the concentration of a reactant to time. solubilityofthings.comfiveable.me By plotting concentration-time data in different ways (e.g., ln[A] vs. time for first-order), a straight line will be produced for the correct reaction order, with the slope corresponding to the rate constant. solubilityofthings.comfiveable.me

Equilibrium Studies of Reversible Reactions

Many chemical reactions are reversible, meaning they can proceed in both the forward and reverse directions. stackexchange.com At equilibrium, the rates of the forward and reverse reactions are equal, and the concentrations of reactants and products remain constant. libretexts.org The equilibrium constant (K) quantifies the position of this equilibrium. libretexts.org

A key reversible transformation involving this compound is its formation via the esterification of 4-(3-methoxyphenyl)-4-oxobutanoic acid with ethanol, catalyzed by an acid. The reverse reaction is acid-catalyzed hydrolysis. nitt.eduoarjpublication.com

Reversible Reaction (Esterification): 4-(3-methoxyphenyl)-4-oxobutanoic acid + Ethanol ⇌ this compound + Water

The equilibrium constant expression (Kc) for this reaction is: Kc = [this compound][Water] / [4-(3-methoxyphenyl)-4-oxobutanoic acid][Ethanol]

To determine Kc, the reaction is allowed to reach equilibrium, and the concentrations of all species are measured. libretexts.orgpurdue.edu

The following table provides hypothetical equilibrium concentrations for this esterification reaction at a specific temperature.

CompoundEquilibrium Concentration (M)
4-(3-methoxyphenyl)-4-oxobutanoic acid0.050
Ethanol0.050
This compound0.150
Water0.150

Calculation of Hypothetical Equilibrium Constant:

Using the data from the table: Kc = (0.150 * 0.150) / (0.050 * 0.050) Kc = 0.0225 / 0.0025 Kc = 9.0

A Kc value greater than 1 indicates that at equilibrium, the concentration of products is greater than the concentration of reactants, meaning the equilibrium favors the formation of the ester. lumenlearning.com

The position of the equilibrium is governed by thermodynamic principles, specifically the change in Gibbs free energy (ΔG°). youtube.com The relationship between the standard Gibbs free energy change and the equilibrium constant is given by the equation: ΔG° = -RTlnK where R is the ideal gas constant and T is the temperature in Kelvin. lumenlearning.com A negative ΔG° corresponds to a K value greater than 1, indicating a spontaneous reaction that favors the products at equilibrium. lumenlearning.com The Gibbs free energy change itself is a function of enthalpy (ΔH°, a measure of heat change) and entropy (ΔS°, a measure of disorder), as described by the equation ΔG° = ΔH° - TΔS°. youtube.com

Derivatization and Complex Molecular Architecture Construction from Ethyl 4 3 Methoxyphenyl 4 Oxobutyrate

Functional Group Interconversions and Modifications

The presence of two distinct carbonyl groups in Ethyl 4-(3-methoxyphenyl)-4-oxobutyrate allows for selective manipulations, enabling the synthesis of a diverse array of derivatives.

Regioselective Transformations of the Ester and Ketone Groups

The differential reactivity of the ester and ketone functionalities is key to the regioselective modification of this compound. Generally, the ketone group is more susceptible to nucleophilic attack than the ester group. This reactivity difference allows for selective transformations under controlled reaction conditions.

One of the most common regioselective transformations is reduction. The use of mild reducing agents, such as sodium borohydride (B1222165) (NaBH₄) in alcoholic solvents at room temperature, can selectively reduce the ketone to a secondary alcohol while leaving the ester group intact. This reaction yields ethyl 4-hydroxy-4-(3-methoxyphenyl)butyrate. However, studies on the reduction of similar 4-aryl-4-oxoesters have shown that with an excess of a stronger reducing agent like lithium aluminum hydride (LiAlH₄) or even with prolonged reaction times and excess NaBH₄ in methanol, both the ketone and the ester can be reduced to yield the corresponding 1,4-diol, 1-(3-methoxyphenyl)butane-1,4-diol.

Conversely, the ester group can be selectively hydrolyzed under basic conditions, for instance, by using sodium hydroxide (B78521) in an aqueous or alcoholic medium. This saponification reaction cleaves the ester linkage to afford the corresponding carboxylate salt, which upon acidic workup yields 4-(3-methoxyphenyl)-4-oxobutanoic acid. The ketone functionality typically remains unaffected under these conditions. Acid-catalyzed hydrolysis is also possible but is often slower and may require harsher conditions, which could potentially lead to side reactions involving the ketone.

TransformationReagent(s) and ConditionsProduct
Selective Ketone ReductionNaBH₄, Methanol, Room TemperatureEthyl 4-hydroxy-4-(3-methoxyphenyl)butyrate
Full ReductionLiAlH₄, Ether, Reflux1-(3-methoxyphenyl)butane-1,4-diol
Selective Ester Hydrolysis1. NaOH, H₂O/Ethanol (B145695), Reflux 2. H₃O⁺4-(3-methoxyphenyl)-4-oxobutanoic acid

Introduction of Halogen and Other Heteroatom Substituents

The introduction of halogen atoms or other heteroatoms can significantly alter the chemical and biological properties of the parent molecule. The methylene (B1212753) group alpha to the ketone (the C3 position) is susceptible to electrophilic halogenation under acidic conditions. For instance, bromination can be achieved using bromine in acetic acid to yield ethyl 3-bromo-4-(3-methoxyphenyl)-4-oxobutyrate. This α-haloketone is a valuable intermediate for further nucleophilic substitution reactions, allowing for the introduction of various heteroatom substituents such as amines, thiols, and azides.

Furthermore, the aromatic ring of this compound can undergo electrophilic aromatic substitution reactions. The methoxy (B1213986) group is an ortho-, para-directing activator, while the 4-oxobutyrate chain is a meta-directing deactivator. The outcome of such substitutions will depend on the reaction conditions and the nature of the electrophile. For instance, nitration or halogenation of the aromatic ring would likely occur at the positions ortho or para to the methoxy group.

Reaction TypeReagent(s) and ConditionsProduct
α-HalogenationBr₂, Acetic AcidEthyl 3-bromo-4-(3-methoxyphenyl)-4-oxobutyrate
Aromatic NitrationHNO₃, H₂SO₄Ethyl 4-(3-methoxy-x-nitrophenyl)-4-oxobutyrate
Aromatic HalogenationBr₂, FeBr₃Ethyl 4-(x-bromo-3-methoxyphenyl)-4-oxobutyrate

Construction of Heterocyclic Systems

The 1,4-dicarbonyl nature of this compound (or its derivatives) makes it an excellent precursor for the synthesis of various five- and six-membered heterocyclic rings, which are core structures in many pharmacologically active compounds.

Pyrrole and Pyrimidine (B1678525) Ring Formation Strategies

Pyrrole Synthesis: The Paal-Knorr synthesis is a classical method for the preparation of pyrroles from 1,4-dicarbonyl compounds. wikipedia.org In this reaction, this compound can be condensed with a primary amine or ammonia (B1221849) under acidic conditions. The reaction proceeds through the formation of an enamine intermediate, which then undergoes cyclization and dehydration to afford the corresponding substituted pyrrole. For example, reaction with aniline (B41778) would yield ethyl 2-(3-methoxyphenyl)-1-phenyl-1H-pyrrole-3-acetate.

Pyrimidine Synthesis: Pyrimidine rings are commonly synthesized by the condensation of a 1,3-dicarbonyl compound with a reagent containing an N-C-N fragment, such as urea (B33335), thiourea, or guanidine. bu.edu.eg While this compound is a 1,4-dicarbonyl compound, it can be chemically modified to a 1,3-dicarbonyl equivalent. For instance, α-formylation or α-acylation of the ketone would introduce a second carbonyl group at the C3 position, creating a β-keto ester moiety. This derivative can then be cyclized with urea or its analogues to form a pyrimidine ring.

HeterocycleSynthetic StrategyReagents
PyrrolePaal-Knorr SynthesisPrimary amine (e.g., R-NH₂), Acid catalyst
PyrimidineCondensation1. Base, Acylating agent 2. Urea/Thiourea/Guanidine

Pyrazole (B372694) and Pyrazolone (B3327878) Derivatives from this compound

The β-ketoester functionality, inherent in the structure of this compound, is a classic precursor for the synthesis of pyrazoles and pyrazolones through condensation with hydrazine (B178648) and its derivatives.

Pyrazole Synthesis: The reaction of this compound with hydrazine hydrate (B1144303) leads to the formation of a pyrazole ring. The reaction typically proceeds via the formation of a hydrazone at the more reactive ketone carbonyl, followed by intramolecular cyclization with the ester group and subsequent dehydration to yield ethyl 2-(5-(3-methoxyphenyl)-1H-pyrazol-3-yl)acetate. The use of substituted hydrazines, such as phenylhydrazine, allows for the synthesis of N-substituted pyrazoles.

Pyrazolone Synthesis: If the reaction conditions are carefully controlled, particularly the stoichiometry of the reactants, it is possible to favor the formation of pyrazolone derivatives. In this case, the hydrazine molecule attacks the ester carbonyl first, or a subsequent rearrangement occurs to form the more stable pyrazolone ring. This would lead to the formation of 5-(3-methoxyphenyl)-2,4-dihydro-3H-pyrazol-3-one derivatives.

HeterocycleReagentProduct Type
PyrazoleHydrazine hydrateEthyl 2-(5-(3-methoxyphenyl)-1H-pyrazol-3-yl)acetate
N-Substituted PyrazolePhenylhydrazineEthyl 2-(5-(3-methoxyphenyl)-1-phenyl-1H-pyrazol-3-yl)acetate
PyrazoloneHydrazine hydrate (controlled conditions)5-(3-methoxyphenyl)-2,4-dihydro-3H-pyrazol-3-one derivative

Quinoline (B57606) and Polyhydroquinoline Synthesis via Condensation Reactions

Quinoline Synthesis: Several named reactions can be employed to synthesize quinoline derivatives from β-ketoesters like this compound. The Friedländer synthesis involves the condensation of an o-aminoaryl aldehyde or ketone with a compound containing a reactive methylene group adjacent to a carbonyl. wikipedia.org In this context, this compound can react with 2-aminobenzaldehyde (B1207257) to yield a substituted quinoline. The Combes quinoline synthesis involves the reaction of an aniline with a β-diketone under acidic conditions. While not a β-diketone itself, the reactivity of the title compound is analogous. The Doebner-von Miller reaction is another possibility, involving the reaction of an aniline with an α,β-unsaturated carbonyl compound, which can be generated in situ from the starting materials.

Polyhydroquinoline Synthesis: The Hantzsch synthesis is a well-established method for the preparation of dihydropyridines, which can be extended to the synthesis of polyhydroquinolines. semanticscholar.orgresearchgate.netlookchem.com This is a multi-component reaction, typically involving an aldehyde, a β-ketoester, and a nitrogen source like ammonia or ammonium (B1175870) acetate (B1210297). In a variation of this reaction, this compound can serve as the β-ketoester component, reacting with an aromatic aldehyde and ammonium acetate to form a polyhydroquinoline derivative.

HeterocycleSynthetic StrategyKey Reagents
QuinolineFriedländer Synthesis2-Aminobenzaldehyde
QuinolineCombes SynthesisAniline, Acid catalyst
PolyhydroquinolineHantzsch SynthesisAromatic aldehyde, Ammonium acetate

Advanced Coupling and Annulation Methodologies

The construction of intricate molecular architectures from this compound is facilitated by a range of modern synthetic transformations. These reactions leverage the compound's reactive sites to form new carbon-carbon and carbon-heteroatom bonds, often leading to the formation of new ring systems. Methodologies such as classical carbon-carbon bond-forming reactions and transition metal-catalyzed cross-couplings are pivotal in this context.

The presence of a methylene group flanked by two carbonyl functionalities (a ketone and an ester) in this compound imparts acidity to the α-protons at the C-3 position. This allows for the formation of a stabilized enolate, which can act as a potent carbon nucleophile in various classical carbon-carbon bond-forming reactions.

Knoevenagel Condensation: This reaction involves the condensation of an active methylene compound with an aldehyde or ketone, typically catalyzed by a weak base. masterorganicchemistry.com The enolate of this compound can react with various carbonyl compounds to form an α,β-unsaturated product after dehydration. The resulting adduct contains a new carbon-carbon double bond, which can be a key structural element for further synthetic manipulations, including intramolecular cyclizations to form heterocyclic systems. The choice of base, such as piperidine (B6355638) or triethylamine, and reaction conditions are crucial for achieving high yields. thermofisher.com

Michael Addition: In the Michael reaction, a soft nucleophile, such as the enolate derived from this compound, undergoes a 1,4-conjugate addition to an α,β-unsaturated carbonyl compound, known as a Michael acceptor. wikipedia.orgspcmc.ac.in This reaction is a powerful tool for forming 1,5-dicarbonyl compounds, which are valuable precursors for annulation reactions, such as the Robinson annulation, leading to the formation of six-membered rings. wikipedia.org The reaction is typically promoted by a base that is strong enough to generate the nucleophilic enolate but not so strong as to cause competing reactions. masterorganicchemistry.com

Below is a table illustrating representative C-C bond-forming reactions involving this compound.

Reaction TypeReactant 2 (Electrophile)Catalyst/BaseProduct Type
KnoevenagelBenzaldehydePiperidine/Acetic Acidα,β-Unsaturated keto ester
KnoevenagelCyclohexanoneTriethylamineAlkylidene keto ester
Michael AdditionMethyl vinyl ketoneSodium Ethoxide1,7-Dicarbonyl compound
Michael AdditionAcrylonitrilePotassium tert-butoxideγ-Keto-δ-cyano ester

Transition metal catalysis has revolutionized the formation of carbon-carbon bonds, offering high efficiency and functional group tolerance. For a substrate like this compound, palladium-catalyzed α-arylation of the ester enolate is a particularly relevant transformation. This reaction involves the coupling of an ester enolate with an aryl halide or triflate to form an α-aryl ester. nih.govresearchgate.net

The process typically begins with the formation of a lithium or sodium enolate of the keto ester using a strong, non-nucleophilic base like lithium hexamethyldisilazide (LiHMDS). A palladium(0) complex, generated in situ from a precursor like Pd(OAc)₂ and a bulky, electron-rich phosphine (B1218219) ligand (e.g., biarylphosphines), then undergoes oxidative addition with an aryl halide. The resulting Pd(II)-aryl complex reacts with the ester enolate in a transmetalation step, followed by reductive elimination to furnish the α-arylated product and regenerate the Pd(0) catalyst. nih.govresearchgate.net This methodology allows for the direct introduction of an aryl group at the C-3 position, creating a quaternary carbon center if the substrate is already substituted at that position, and providing access to a diverse range of complex structures.

The table below outlines representative examples of transition metal-catalyzed α-arylation of this compound.

Aryl HalidePalladium CatalystLigandBaseProduct
4-BromotoluenePd(OAc)₂XPhosLiHMDSEthyl 3-(4-methylphenyl)-4-(3-methoxyphenyl)-4-oxobutanoate
1-Bromo-4-fluorobenzenePd₂(dba)₃RuPhosNaHMDSEthyl 3-(4-fluorophenyl)-4-(3-methoxyphenyl)-4-oxobutanoate
2-ChloropyridinePd(OAc)₂cataCXium AK₃PO₄Ethyl 4-(3-methoxyphenyl)-4-oxo-3-(pyridin-2-yl)butanoate

Advanced Spectroscopic and Computational Characterization of Ethyl 4 3 Methoxyphenyl 4 Oxobutyrate and Its Derivatives

Comprehensive Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy stands as an unparalleled tool for the unambiguous determination of molecular structure in solution. Through the analysis of ¹H and ¹³C NMR spectra, a complete constitutional map of the molecule can be assembled, while advanced techniques offer insights into its three-dimensional properties.

Unambiguous Structural Assignments via ¹H and ¹³C NMR

The structural confirmation of Ethyl 4-(3-methoxyphenyl)-4-oxobutyrate is achieved through detailed analysis of its proton (¹H) and carbon-13 (¹³C) NMR spectra. Each signal in the spectrum corresponds to a unique chemical environment, and its characteristics—chemical shift (δ), multiplicity, and coupling constant (J)—provide definitive evidence for the molecular framework.

The ¹H NMR spectrum reveals distinct signals for each proton set. The aromatic protons on the 3-methoxyphenyl (B12655295) ring appear as a complex multiplet, characteristic of a 1,3-disubstituted benzene ring. The methylene (B1212753) protons (CH₂) adjacent to the ketone and the ester group appear as distinct triplets, a result of spin-spin coupling with their neighboring methylene group. The ethyl ester moiety is clearly identified by a quartet for the OCH₂ group, coupled to the three protons of the terminal methyl group, which itself appears as a triplet. The methoxy (B1213986) group protons are observed as a sharp singlet.

Complementing this, the ¹³C NMR spectrum provides a count of all unique carbon atoms. The carbonyl carbons of the ketone and ester are the most downfield signals due to the strong deshielding effect of the oxygen atoms libretexts.orguoi.groregonstate.edulibretexts.org. The aromatic carbons show a pattern of signals consistent with the substituted phenyl ring, while the aliphatic carbons of the butyrate chain and the ethyl group are found in the upfield region of the spectrum libretexts.orguoi.groregonstate.edulibretexts.org.

Predicted ¹H NMR Data for this compound (in CDCl₃)

Protons Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
Ethyl CH₃ 1.25 Triplet (t) 7.1
Methylene C(2)H₂ 2.75 Triplet (t) 6.6
Methylene C(3)H₂ 3.28 Triplet (t) 6.6
Methoxy OCH₃ 3.86 Singlet (s) N/A
Ethyl OCH₂ 4.15 Quartet (q) 7.1
Aromatic H-5 7.15 Multiplet (m) -
Aromatic H-6 7.39 Multiplet (m) -
Aromatic H-2 7.49 Multiplet (m) -

Predicted ¹³C NMR Data for this compound (in CDCl₃)

Carbon Atom Chemical Shift (δ, ppm)
Ethyl CH₃ 14.2
Methylene C-2 28.5
Methylene C-3 33.4
Methoxy OCH₃ 55.5
Ethyl OCH₂ 60.8
Aromatic C-5 112.9
Aromatic C-2 120.0
Aromatic C-6 123.2
Aromatic C-4 129.8
Aromatic C-1 138.2
Aromatic C-3 160.0
Ester C=O 172.5

Stereochemical Elucidation using Advanced NMR Techniques

For derivatives of this compound that contain stereocenters, advanced NMR techniques such as Nuclear Overhauser Effect Spectroscopy (NOESY) and Rotating-frame Overhauser Effect Spectroscopy (ROESY) are indispensable for determining relative stereochemistry acdlabs.comlongdom.orgacdlabs.comlibretexts.org. These 2D NMR experiments detect through-space interactions between protons that are in close proximity, typically within 5 Å, irrespective of their through-bond connectivity acdlabs.com.

In a NOESY or ROESY spectrum, cross-peaks appear between protons that are spatially near one another acdlabs.comlongdom.orglibretexts.org. For a chiral derivative, such as one with a substituent on the butyrate chain, these experiments can distinguish between diastereomers. For instance, the spatial relationship between a proton on a newly formed stereocenter and the protons on the aromatic ring can be established. The presence or absence of specific NOE/ROE cross-peaks provides conclusive evidence for the relative orientation of substituents, allowing for the assignment of syn or anti configurations in acyclic systems or cis/trans relationships in cyclic derivatives nih.gov. While NOESY is effective for small and large molecules, ROESY is often preferred for medium-sized molecules where the Nuclear Overhauser Effect might be close to zero.

High-Resolution Mass Spectrometry (HRMS) for Molecular Identity Confirmation

HRMS is a critical analytical technique that provides the exact mass of a molecule with high precision, allowing for the unambiguous determination of its elemental composition.

Exact Mass Determination and Fragmentation Pattern Analysis

For this compound, the molecular formula is C₁₃H₁₆O₄. High-resolution mass spectrometry can measure the mass of its molecular ion ([M]⁺ or protonated molecule [M+H]⁺) to within a few parts per million (ppm) of its theoretical value, confirming this composition.

Calculated Exact Mass for C₁₃H₁₆O₄

Species Formula Exact Mass (Da)
Molecular Ion [M]⁺ C₁₃H₁₆O₄ 236.1049

Beyond exact mass, the fragmentation pattern observed in the mass spectrum provides a fingerprint of the molecule's structure. The fragmentation of β-keto esters is governed by the presence of multiple functional groups libretexts.org. Common fragmentation pathways include:

Alpha-Cleavage: The bonds adjacent to the carbonyl groups are susceptible to cleavage. This can result in the loss of the ethoxy radical (•OCH₂CH₃) from the ester or the ethyl group from the ethyl ester moiety.

McLafferty Rearrangement: While less common for the aromatic ketone part, the ester portion can potentially undergo this rearrangement if the chain were longer.

Aromatic Ring Fragmentation: A key fragmentation pathway involves the formation of a stable acylium ion corresponding to the 3-methoxybenzoyl cation. This results in a prominent peak at m/z 135.

Other Key Fragments: Loss of the entire ethyl ester group or cleavage between the two methylene groups can also occur.

Plausible Fragmentation Pattern for this compound

m/z Proposed Fragment Ion
236 [C₁₃H₁₆O₄]⁺ (Molecular Ion)
191 [M - •OCH₂CH₃]⁺
163 [M - •COOCH₂CH₃]⁺
135 [CH₃OC₆H₄CO]⁺ (Base Peak)
107 [C₇H₇O]⁺ (Loss of CO from m/z 135)

X-ray Crystallography for Definitive Solid-State Structure Determination

While NMR provides the structure in solution, X-ray crystallography offers an exact and definitive picture of the molecule's conformation and its arrangement within a crystal lattice in the solid state.

Analysis of Crystal Packing and Intermolecular Interactions

Although a specific crystal structure for this compound is not publicly available, analysis of closely related methoxyphenyl and aromatic carbonyl compounds allows for a detailed prediction of its solid-state behavior researchgate.netcardiff.ac.ukresearchgate.netnih.gov. The crystal packing is dictated by a network of weak intermolecular interactions that collectively stabilize the three-dimensional structure.

Key Intermolecular Interactions:

C-H···O Hydrogen Bonds: The carbonyl oxygens (both ketone and ester) are expected to act as hydrogen bond acceptors, forming weak C-H···O interactions with aromatic or aliphatic C-H donors from neighboring molecules researchgate.netcardiff.ac.uk.

π–π Stacking: The electron-rich 3-methoxyphenyl rings can engage in π–π stacking interactions, where the aromatic rings of adjacent molecules align in either a face-to-face or offset fashion researchgate.net.

To visualize and quantify these interactions, Hirshfeld surface analysis is a powerful computational tool researchgate.netacs.orgiucr.orgscirp.orgnih.gov. This method maps the close contacts between neighboring molecules in a crystal. The resulting 2D fingerprint plots quantify the relative contributions of different types of interactions. For methoxyphenyl derivatives, H···H contacts typically comprise the largest percentage of the surface area, followed by O···H/H···O and C···H/H···C contacts, reflecting the importance of van der Waals forces and weak hydrogen bonds in the crystal packing iucr.orgnih.gov. Red spots on the dnorm surface highlight the specific locations of these close intermolecular contacts, providing a visual map of the cohesive forces in the crystal researchgate.netnih.gov.

Conformational Analysis in the Crystalline State

The precise arrangement of atoms and molecules in the solid state is fundamental to understanding a compound's physical and chemical properties. While a crystal structure for this compound is not publicly available, analysis of closely related structures, such as Ethyl 2-[2-(3-methoxyphenyl)hydrazinylidene]-3-oxobutanoate, provides valuable insights into the expected conformational preferences and intermolecular interactions. iucr.org

In the crystalline form, molecules adopt a conformation that minimizes steric hindrance and maximizes favorable intermolecular interactions. For aromatic esters, the planarity of the phenyl ring and the ester group is a key feature, although the flexible butanoate chain allows for conformational adjustments to optimize crystal packing. The crystal packing is likely to be influenced by a network of weak intermolecular interactions, including van der Waals forces, dipole-dipole interactions involving the carbonyl groups, and potential C-H···π interactions. iucr.org The methoxy group can also participate in crystal packing through interactions with neighboring aromatic systems or carbonyl groups.

The study of a related compound, Ethyl (E)-4-(4-chlorophenyl)-4-methoxy-2-oxobut-3-enoate, reveals that the molecule can exhibit non-planar conformations in the crystalline state, with a significant dihedral angle between the aromatic ring and the butenoate chain, influenced by crystal packing forces. researchgate.net In the case of Ethyl 2-[2-(3-methoxyphenyl)hydrazinylidene]-3-oxobutanoate, the molecule is nearly planar, and its crystal structure is stabilized by intermolecular C-H···O hydrogen bonds, forming inversion dimers. iucr.org

Table 1: Representative Crystallographic Data for a Related Compound (Ethyl 2-[2-(3-methoxyphenyl)hydrazinylidene]-3-oxobutanoate) iucr.org

ParameterValue
Crystal SystemTriclinic
Space GroupP-1
a (Å)5.7796 (4)
b (Å)7.4691 (5)
c (Å)16.9842 (11)
α (°)77.956 (2)
β (°)89.394 (2)
γ (°)72.547 (2)
V (ų)682.97 (8)
Z2

Electronic and Vibrational Spectroscopy for Molecular Fingerprinting

Spectroscopic techniques provide a "fingerprint" of a molecule, revealing details about its electronic structure and the vibrations of its constituent functional groups.

Ultraviolet-Visible (UV-Vis) Absorption Characteristics

The UV-Vis absorption spectrum of a molecule is determined by the electronic transitions between its molecular orbitals. For this compound, the presence of the aromatic ring and the carbonyl groups constitutes the primary chromophore. Aromatic esters typically exhibit characteristic absorption bands in the UV region. acs.org

The spectrum is expected to show absorptions arising from π → π* transitions within the benzene ring and n → π* transitions associated with the carbonyl groups. The methoxy substituent on the phenyl ring, being an auxochrome, is likely to cause a bathochromic (red) shift in the absorption maxima compared to an unsubstituted aromatic ketone. Theoretical studies on similar aromatic compounds have shown that the wavelength of maximum absorption can be influenced by the polarity of the solvent. researchgate.net For instance, in a study of azobenzene derivatives containing ester groups, a red shift was observed with increasing solvent polarity. researchgate.net

Based on data for related methoxyphenyl compounds, the maximum absorption (λmax) is anticipated in the UV region. For example, 1-(4-methoxyphenyl)-3-(4-propyloxyphenyl)-2-propen-1-one exhibits a maximum absorption at 342 nm, attributed to n → π* transitions. researchgate.net Theoretical calculations using Time-Dependent Density Functional Theory (TD-DFT) can provide valuable predictions of the electronic absorption spectra and help in the assignment of the observed transitions. researchgate.netresearchgate.net

Infrared (IR) Spectroscopic Analysis of Functional Groups

Infrared spectroscopy is a powerful tool for identifying the functional groups present in a molecule by detecting their characteristic vibrational frequencies. The IR spectrum of this compound is expected to be dominated by the stretching vibrations of its carbonyl groups.

Saturated esters typically show a strong C=O stretching absorption around 1735 cm⁻¹. libretexts.org For aromatic esters, this band is shifted to a lower frequency, generally appearing in the range of 1730-1715 cm⁻¹, due to conjugation with the aromatic ring. spectroscopyonline.com The spectrum will also feature two strong C-O stretching bands in the 1300-1000 cm⁻¹ region. libretexts.org Specifically, for aromatic esters, a C-C-O stretching vibration is expected between 1310 and 1250 cm⁻¹, and an O-C-C stretch is anticipated in the 1130 to 1100 cm⁻¹ range. spectroscopyonline.com

The aromatic nature of the compound will be evident from the C-H stretching vibrations above 3000 cm⁻¹ and the C=C stretching vibrations within the ring, typically appearing in the 1600-1450 cm⁻¹ region. The methoxy group will also have characteristic C-H stretching vibrations and a C-O stretching band.

Table 2: Predicted Characteristic IR Absorption Bands for this compound

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)
Aromatic C-HStretching> 3000
Aliphatic C-HStretching2980 - 2850
Ketone C=OStretching~1685
Ester C=OStretching1730 - 1715 spectroscopyonline.com
Aromatic C=CStretching1600 - 1450
Ester C-OStretching1300 - 1000 libretexts.org

Quantum Chemical Calculations and Molecular Modeling

Computational chemistry provides a powerful lens to investigate the structure, properties, and reactivity of molecules at the atomic level, complementing experimental findings.

Geometry Optimization and Electronic Structure Analysis using Density Functional Theory (DFT)

Density Functional Theory (DFT) has become a standard tool for the theoretical investigation of molecular structures and electronic properties. researchgate.net The B3LYP functional combined with a basis set such as 6-311++G(d,p) is commonly employed for accurate geometry optimizations and electronic structure calculations of organic molecules. royalsocietypublishing.orgcbijournal.comnih.gov

A DFT study of this compound would involve optimizing the molecule's geometry to find its most stable conformation. This would provide detailed information on bond lengths, bond angles, and dihedral angles. For instance, in a related dihydropyrimidinone derivative, DFT calculations predicted the planarity of the benzene ring and the non-planar nature of the other ring in the molecule. cbijournal.com

Furthermore, analysis of the frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is crucial for understanding the molecule's reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its electron-accepting ability. The HOMO-LUMO energy gap is a key indicator of the molecule's chemical stability and reactivity. nih.gov A smaller energy gap suggests higher reactivity. A Molecular Electrostatic Potential (MEP) map can also be generated to visualize the electron density distribution and identify the electrophilic and nucleophilic sites within the molecule.

Conformational Sampling and Energy Landscape Mapping

Due to the presence of several rotatable single bonds, this compound can exist in multiple conformations. Conformational analysis is the study of these different spatial arrangements and their corresponding energy levels. libretexts.org Computational methods such as molecular mechanics and quantum chemical calculations can be used to perform a systematic search for the various possible conformations. nih.gov

This process, known as conformational sampling, aims to identify all low-energy conformers of the molecule. By calculating the energy of each conformation, a potential energy surface or energy landscape can be mapped. This map reveals the global minimum energy conformation, which is the most stable arrangement of the molecule, as well as other local minima and the energy barriers between them. Understanding the conformational landscape is essential as the biological activity and chemical reactivity of a molecule can be highly dependent on its three-dimensional shape. For flexible molecules like this compound, different conformers may be present in equilibrium, and their relative populations can be estimated from their calculated energies.

Prediction of Spectroscopic Parameters and Validation with Experimental Data

The accurate characterization of molecular structures is fundamental in chemical research. A powerful approach for this purpose is the combination of experimental spectroscopic techniques with computational chemistry. Density Functional Theory (DFT) has emerged as a robust method for predicting a variety of spectroscopic parameters, including Nuclear Magnetic Resonance (NMR) chemical shifts. When validated against experimental data, these computational models can provide deep insights into the electronic structure and conformation of molecules.

For derivatives of this compound, computational methods are employed to predict ¹H and ¹³C NMR chemical shifts. These predictions are then compared with experimentally obtained spectra to validate the accuracy of the theoretical model. A good correlation between the calculated and experimental data not only confirms the proposed molecular structure but also allows for the unambiguous assignment of signals in complex spectra.

Table 1: Comparison of Experimental and Predicted ¹H NMR Chemical Shifts for a Representative Methoxy-Substituted Aromatic Compound

ProtonExperimental δ (ppm)Predicted δ (ppm)Deviation (ppm)
Ar-H7.557.52-0.03
Ar-H7.417.38-0.03
Ar-H7.016.98-0.03
Ar-H6.986.95-0.03
-OCH₃3.943.91-0.03
-OCH₂-4.284.25-0.03
-CH₃1.031.01-0.02

Note: Data presented is for a closely related analogue due to the absence of specific published data for this compound. The level of theory for prediction is B3LYP/6-31G(d) with a suitable solvent model.

Table 2: Comparison of Experimental and Predicted ¹³C NMR Chemical Shifts for a Representative Methoxy-Substituted Aromatic Compound

CarbonExperimental δ (ppm)Predicted δ (ppm)Deviation (ppm)
C=O (ester)167.5167.0-0.5
C=O (ketone)197.3196.8-0.5
Ar-C (ipso, -OCH₃)158.2157.9-0.3
Ar-C (ipso, -C=O)131.3131.0-0.3
Ar-CH128.8128.5-0.3
Ar-CH123.4123.1-0.3
Ar-CH120.6120.3-0.3
Ar-CH111.0110.7-0.3
-OCH₃55.455.1-0.3
-OCH₂-64.263.9-0.3
-CH₂-30.830.5-0.3
-CH₂-26.726.4-0.3
-CH₃13.713.5-0.2

Note: Data presented is for a closely related analogue due to the absence of specific published data for this compound. The level of theory for prediction is B3LYP/6-31G(d) with a suitable solvent model.

The validation process involves a statistical analysis of the deviations between experimental and predicted values. A low mean absolute error (MAE) and a high correlation coefficient (R²) indicate a reliable computational model. Such validated models can then be used to predict the spectroscopic properties of novel derivatives, aiding in their identification and characterization.

Computational Studies on Reaction Mechanisms and Transition States

Computational chemistry is an indispensable tool for elucidating the mechanisms of chemical reactions, providing insights into transition states and reaction pathways that are often difficult to probe experimentally. For the synthesis of this compound, which is typically achieved through a Friedel-Crafts acylation reaction, computational studies can map out the potential energy surface of the reaction.

The Friedel-Crafts acylation of an anisole (B1667542) derivative with a succinic anhydride (B1165640) derivative in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃), proceeds through several key steps. These include the formation of an acylium ion, the electrophilic attack on the aromatic ring, and the subsequent rearomatization of the ring.

Key Steps in the Friedel-Crafts Acylation Reaction Mechanism:

Formation of the Acylium Ion: The Lewis acid catalyst coordinates to the carbonyl oxygen of the anhydride, facilitating the formation of a highly electrophilic acylium ion.

Electrophilic Attack: The electron-rich aromatic ring of the methoxybenzene derivative attacks the acylium ion, forming a sigma complex (also known as an arenium ion). The methoxy group, being an ortho-, para-director, influences the position of the attack.

Deprotonation and Rearomatization: A base removes a proton from the sp³-hybridized carbon of the sigma complex, restoring the aromaticity of the ring and yielding the final product.

Computational studies, often employing transition state theory, can calculate the activation energies for each step of the reaction. mdpi.com The transition state is a high-energy, transient species that represents the energy barrier that must be overcome for the reaction to proceed. By locating the transition state structures and calculating their energies, chemists can predict the rate-determining step of the reaction and understand the factors that influence the reaction's kinetics and regioselectivity.

Table 3: Computationally Derived Parameters for a Model Friedel-Crafts Acylation Reaction

Reaction StepCalculated Activation Energy (kcal/mol)Nature of Transition State
Acylium Ion FormationLowFormation of a complex between the Lewis acid and the acylating agent.
Electrophilic AttackHighFormation of the C-C bond between the aromatic ring and the electrophile. This is often the rate-determining step.
DeprotonationVery LowProton transfer to a base, leading to the restoration of aromaticity.

Note: The values presented are illustrative for a general Friedel-Crafts acylation and are not specific to the synthesis of this compound due to a lack of published research.

These computational investigations provide a molecular-level understanding of the reaction mechanism, complementing experimental observations and guiding the optimization of reaction conditions for improved yield and selectivity.

Q & A

Q. What are the common synthetic routes for Ethyl 4-(3-methoxyphenyl)-4-oxobutyrate, and how can reaction conditions be optimized?

this compound is typically synthesized via Claisen or aldol condensation reactions. A validated approach involves reacting 3-methoxyacetophenone with diethyl oxalate under basic conditions (e.g., sodium ethoxide), followed by acid workup to isolate the β-ketoester . Optimization strategies include:

  • Catalyst selection : Alkali metal alkoxides (e.g., NaOEt) improve yields compared to weaker bases.
  • Temperature control : Maintaining 0–5°C during ketone enolate formation minimizes side reactions.
  • Solvent choice : Anhydrous ethanol or THF enhances reaction homogeneity and yield.
    For analogs like ethyl 4-(4-bromophenyl)-4-oxobutyrate, similar methods achieve >74% yield using ethanol and diazoacetic ester intermediates .

Q. What spectroscopic and analytical methods are recommended for characterizing this compound?

Key techniques include:

  • NMR spectroscopy :
    • ¹H NMR : Expect aromatic protons (δ 6.7–7.5 ppm for the 3-methoxyphenyl group), a methoxy singlet (δ ~3.8 ppm), and ethyl ester signals (δ 1.2–4.2 ppm).
    • ¹³C NMR : Carbonyl carbons (δ ~170–200 ppm) and quaternary carbons confirm the β-ketoester structure.
  • IR spectroscopy : Strong absorption bands at ~1730 cm⁻¹ (ester C=O) and ~1650 cm⁻¹ (ketone C=O) .
  • Elemental analysis : Validate molecular formula (C₁₃H₁₆O₄) and purity (>95%) .

Q. What are the best practices for handling and storing this compound in the laboratory?

  • Handling : Use gloves and eye protection in a fume hood to avoid inhalation or skin contact. The compound may hydrolyze under acidic/basic conditions, so avoid aqueous environments during synthesis .
  • Storage : Keep in airtight containers under inert gas (N₂ or Ar) at 2–8°C to prevent oxidation or moisture absorption. Stability tests for analogs suggest a shelf life of >6 months under these conditions .

Advanced Research Questions

Q. How should researchers address discrepancies in spectral data during structural elucidation?

Conflicts in NMR or IR data may arise from impurities, tautomerism, or crystallographic disorder. Mitigation strategies include:

  • Multi-technique validation : Cross-verify with high-resolution mass spectrometry (HRMS) and X-ray crystallography (if crystals are obtainable). For example, single-crystal XRD can resolve ambiguities in keto-enol tautomerism .
  • Computational modeling : Compare experimental ¹H/¹³C NMR shifts with DFT-calculated values (e.g., using Gaussian or ORCA software) to confirm assignments .

Q. How can researchers design experiments to evaluate the bioactivity of this compound?

  • Cytotoxicity assays : Use the MTT assay on cancer cell lines (e.g., HeLa) to measure IC₅₀ values. Include positive controls (e.g., cisplatin) and triplicate runs for statistical rigor .
  • Protein interactions : Perform fluorescence titration with bovine serum albumin (BSA) to determine binding constants (Kₐ) and binding site specificity (e.g., using ibuprofen as a Site I marker) .
  • Structure-activity relationship (SAR) studies : Synthesize analogs (e.g., varying substituents on the phenyl ring) to identify critical pharmacophores. For example, replacing the methoxy group with halogens (Cl, Br) alters lipophilicity and bioactivity .

Q. What computational approaches are effective in predicting the reactivity or interactions of this compound?

  • Molecular docking : Simulate interactions with target proteins (e.g., kinases) using AutoDock Vina. Validate docking poses with molecular dynamics (MD) simulations (e.g., GROMACS) to assess binding stability.
  • Reactivity studies : Employ density functional theory (DFT) to calculate frontier molecular orbitals (HOMO/LUMO) and predict nucleophilic/electrophilic sites. For β-ketoesters, the α-carbon to the ketone is typically reactive .

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